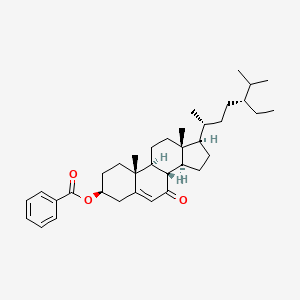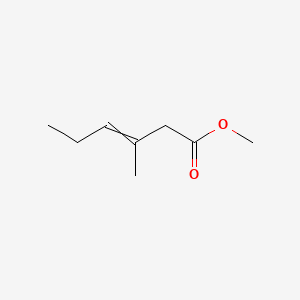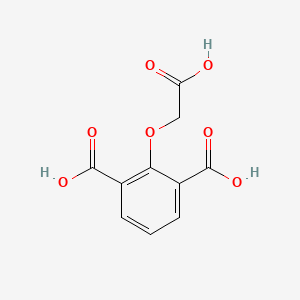
2-(Carboxymethoxy)isophthalic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Carboxymethoxy)-1,3-benzenedicarboxylic acid is an organic compound with a complex structure that includes three carboxylic acid groups and an ether linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Carboxymethoxy)-1,3-benzenedicarboxylic acid typically involves the reaction of 1,3,5-tris(carboxymethoxy)benzene acid with appropriate reagents under controlled conditions. One common method is the hydrothermal synthesis, which involves heating the reactants in a sealed vessel with water at high temperatures . This method allows for the formation of a three-dimensional supramolecular framework.
Industrial Production Methods
Industrial production methods for this compound may involve similar hydrothermal processes but on a larger scale. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, continuous flow reactors may be employed to improve efficiency and scalability.
化学反应分析
Types of Reactions
2-(Carboxymethoxy)-1,3-benzenedicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid groups can be oxidized to form corresponding anhydrides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: The ether linkage and carboxylic acid groups can participate in substitution reactions, leading to the formation of esters, amides, or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anhydrides, while reduction can produce alcohols or aldehydes. Substitution reactions can lead to esters, amides, or other functionalized derivatives .
科学研究应用
2-(Carboxymethoxy)-1,3-benzenedicarboxylic acid has several scientific research applications:
作用机制
The mechanism of action of 2-(Carboxymethoxy)-1,3-benzenedicarboxylic acid involves its interaction with molecular targets through its carboxylic acid groups and ether linkage. These functional groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s ability to form stable complexes with metal ions makes it useful in catalysis and as a structural component in MOFs .
相似化合物的比较
Similar Compounds
1,3,5-Tris(carboxymethoxy)benzene acid: This compound is similar in structure but has an additional carboxylic acid group, making it more versatile in forming complex frameworks.
3-(Carboxymethoxy)-2-naphthoic acid: This compound has a naphthalene ring instead of a benzene ring, which can influence its chemical properties and applications.
Uniqueness
2-(Carboxymethoxy)-1,3-benzenedicarboxylic acid is unique due to its specific arrangement of carboxylic acid groups and ether linkage, which allows it to form stable complexes and participate in a wide range of chemical reactions. Its versatility makes it valuable in various scientific and industrial applications .
属性
分子式 |
C10H8O7 |
|---|---|
分子量 |
240.17 g/mol |
IUPAC 名称 |
2-(carboxymethoxy)benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C10H8O7/c11-7(12)4-17-8-5(9(13)14)2-1-3-6(8)10(15)16/h1-3H,4H2,(H,11,12)(H,13,14)(H,15,16) |
InChI 键 |
WGRUEXXXFRFSSR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)C(=O)O)OCC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


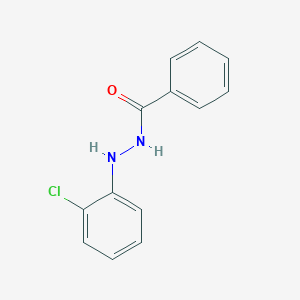
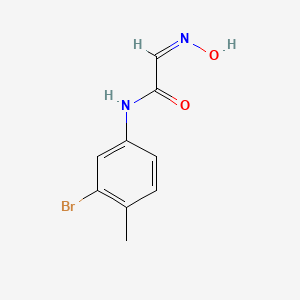
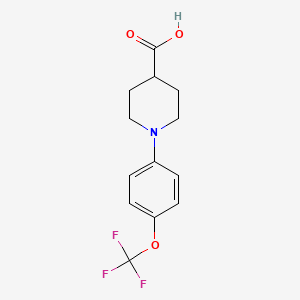
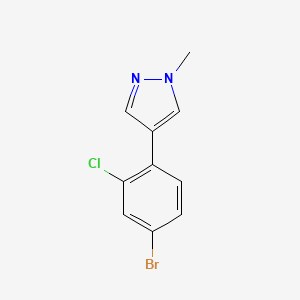
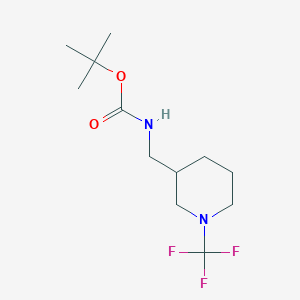
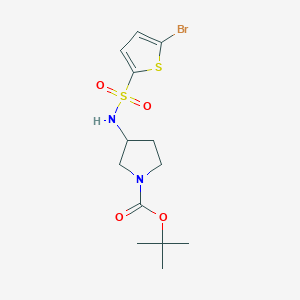
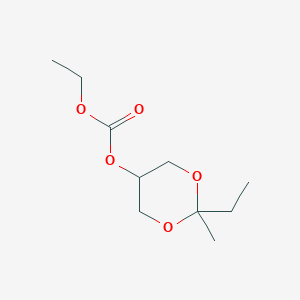
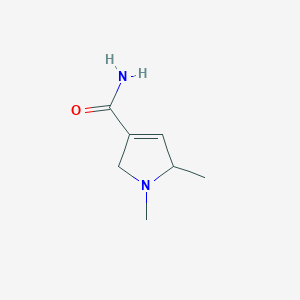
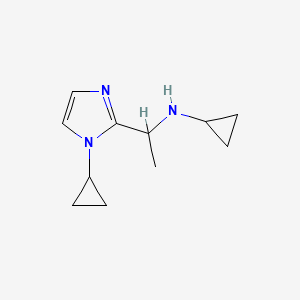
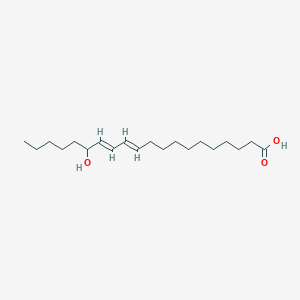
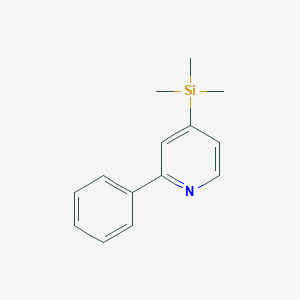
![1H-Indole-3-acetonitrile, 1-[(4-methylphenyl)sulfonyl]-](/img/structure/B13971709.png)
